5-Nitro-2'-deoxyuridine 5'-monophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

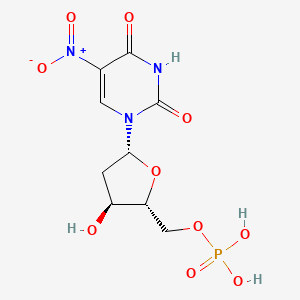

5-Nitro-2'-deoxyuridine 5'-monophosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H12N3O10P and its molecular weight is 353.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Research

Mechanism of Action

5-Nitro-2'-deoxyuridine 5'-monophosphate acts primarily as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound reduces the availability of thymidine nucleotides necessary for DNA replication and repair, thereby exerting cytotoxic effects on rapidly dividing cells, including viral pathogens .

Case Studies

- Combination Therapies : Studies have shown that when used in conjunction with other nucleoside analogs like 5-iodo-2'-deoxyuridine, this compound enhances antiviral efficacy against various viral infections.

- Inhibition of Viral Replication : Research indicates that this compound effectively inhibits the replication of several viruses, making it a candidate for developing antiviral therapies.

Cancer Research

Cytotoxic Properties

The cytotoxicity of this compound is linked to its ability to disrupt DNA synthesis in cancer cells. This characteristic makes it a valuable tool in cancer research and therapy development.

Data Table: In Vitro Cytotoxicity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 (leukemia) | 0.25 | Inhibition of thymidylate synthase |

| A549 (lung cancer) | 0.15 | Disruption of nucleotide pools leading to apoptosis |

| HeLa (cervical) | 0.30 | Induction of DNA damage response pathways |

Case Studies

- Tumor Growth Inhibition : In murine models, administration of the compound resulted in significant reductions in tumor size and improved survival rates compared to control groups .

- Mechanistic Insights : Research demonstrates alterations in deoxynucleotide triphosphate pool sizes characteristic of specific inhibition of thymidylate synthase, leading to growth inhibition in treated cells .

Biochemical Research

Enzyme Interaction Studies

this compound has been extensively studied for its interactions with various enzymes involved in nucleotide metabolism.

Data Table: Enzyme Inhibition Profiles

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Thymidylate Synthase | Irreversible | |

| Deoxynucleoside Kinase | Competitive | |

| Nucleotide Metabolism Enzymes | Non-specific inhibition |

Synthesis and Modification

The synthesis methods for this compound are diverse and allow for high-purity production suitable for research and therapeutic applications. Modifications to the compound can enhance its efficacy or alter its specificity towards certain biological targets.

Eigenschaften

CAS-Nummer |

63689-79-2 |

|---|---|

Molekularformel |

C9H12N3O10P |

Molekulargewicht |

353.18 g/mol |

IUPAC-Name |

[(2R,3S,5R)-3-hydroxy-5-(5-nitro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12N3O10P/c13-5-1-7(22-6(5)3-21-23(18,19)20)11-2-4(12(16)17)8(14)10-9(11)15/h2,5-7,13H,1,3H2,(H,10,14,15)(H2,18,19,20)/t5-,6+,7+/m0/s1 |

InChI-Schlüssel |

LVLPVLNNXRTCHP-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)[N+](=O)[O-])COP(=O)(O)O)O |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[N+](=O)[O-])COP(=O)(O)O)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)[N+](=O)[O-])COP(=O)(O)O)O |

Key on ui other cas no. |

63689-79-2 |

Synonyme |

5-nitro-2'-deoxyuridine 5'-monophosphate 5-nitro-2'-deoxyuridylate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.